Cas no 35193-93-2 (8-phenyl-8-azabicyclo[3.2.1]octan-3-one)
8-phenyl-8-azabicyclo[3.2.1]octan-3-one Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl-
- 8-phenyl-8-azabicyclo[3.2.1]octan-3-one
- 8-phenyl-8-aza-bicyclo[3.2.1]octan-3-one
- 8-Phenyl-nortropan-3-on
- 8-phenyl-nortropan-3-one
- 8-Phenyl-nortropanon
- AC1L9OIA
- N-phenylnortropinone
- N-Phenyltropinone
- NSC167858
- EN300-122744
- Z995174058
- DTXSID00329884
- 35193-93-2
- AKOS012031952
- NSC-167858
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- Inchi: 1S/C13H15NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
- InChI Key: PCEVDKVFKSUXFX-UHFFFAOYSA-N
- SMILES: O=C1CC2CCC(C1)N2C1C=CC=CC=1
Computed Properties
- Exact Mass: 201.11545
- Monoisotopic Mass: 201.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
- LogP: 2.45190
8-phenyl-8-azabicyclo[3.2.1]octan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322605-10mg |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322605-50mg |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P322605-100mg |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-122744-0.05g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 0.05g |
$168.0 | 2025-02-21 | |
| Enamine | EN300-122744-0.1g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 0.1g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-122744-0.25g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 0.25g |
$361.0 | 2025-02-21 | |
| Enamine | EN300-122744-0.5g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 0.5g |
$569.0 | 2025-02-21 | |
| Enamine | EN300-122744-1.0g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-122744-2.5g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-122744-5.0g |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one |
35193-93-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one Suppliers
8-phenyl-8-azabicyclo[3.2.1]octan-3-one Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 8-phenyl-8-azabicyclo[3.2.1]octan-3-one
Professional Introduction to Compound with CAS No. 35193-93-2 and Product Name: 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl
The compound with the CAS number 35193-93-2 and the product name 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The bicyclic framework of the molecule, combined with the presence of an azabicyclo structure, contributes to its distinct chemical properties and biological activities.
In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, particularly those that incorporate complex cyclic structures. The 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl moiety is particularly noteworthy because it combines the rigidity of a bicyclic system with the flexibility provided by the azabicyclo component. This structural motif has been shown to enhance binding affinity and selectivity in various biological targets, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new therapeutic agents. The phenyl group at the 8-position introduces additional functionalization possibilities, allowing for further derivatization to optimize pharmacokinetic and pharmacodynamic properties. This has led to several studies exploring its utility in targeting various diseases, including neurological disorders and inflammatory conditions.
Recent research has highlighted the biological activity of 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl in modulating key biological pathways. For instance, studies have demonstrated its ability to interact with specific enzymes and receptors involved in pain perception and inflammation. The unique conformational constraints imposed by the bicyclic structure facilitate precise interactions with biological targets, which is crucial for developing high-affinity ligands.
The synthesis of this compound has also been a subject of considerable interest in synthetic organic chemistry. The construction of the azabicyclo framework requires sophisticated methodologies that often involve multi-step reactions and careful control of reaction conditions. Advances in synthetic techniques have made it possible to access complex heterocyclic systems like 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl more efficiently, enabling rapid exploration of its chemical space.
In terms of pharmacological evaluation, preclinical studies have shown promising results regarding the therapeutic potential of this compound. Its ability to modulate key signaling pathways suggests that it could be a valuable candidate for further development into a drug candidate. The phenyl substituent at the 8-position appears to enhance its binding affinity to certain biological targets, making it a promising scaffold for drug design.
The structural features of 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl also make it an interesting candidate for computational studies aimed at understanding its interactions with biological targets at a molecular level. Molecular modeling techniques have been employed to predict how this compound might bind to enzymes and receptors, providing insights into its mechanism of action and potential side effects.
Future directions in the study of this compound may include exploring its potential as an intermediate in the synthesis of more complex molecules or as a starting point for developing new drug candidates with improved pharmacological profiles. The versatility of its structural framework allows for numerous modifications that could enhance its therapeutic efficacy while minimizing side effects.
Overall, the compound with CAS number 35193-93-2 and product name 8-Azabicyclo[3.2.1]octan-3-one,8-phenyl represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents.
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